2-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one
Description
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Properties
IUPAC Name |
13-(morpholin-4-ylmethyl)-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c21-16-14-12-3-1-2-4-13(12)24-15(14)18-17-20(16)10-11(23-17)9-19-5-7-22-8-6-19/h10H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEXCQRTGUXYCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C4N(C3=O)C=C(S4)CN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that organotellurium compounds, which are structurally similar to smr000074870, show anti-cancer, antioxidant, and anti-bacterial activity
Mode of Action
SMR000074870 is synthesized through electrophilic heterocyclization of 5,6-disubstituted 3-alkenyl-2-thioxothieno[2,3-d]pyrimidin-4-ones by treatment with p-alkoxyphenyltellurium trichlorides. This process leads to the formation of a thiazoline moiety
Biochemical Pathways
Organotellurium compounds are known to exhibit anti-cancer, antioxidant, and anti-bacterial activities, suggesting that SMR000074870 may affect related biochemical pathways.
Result of Action
Organotellurium compounds are known to exhibit anti-cancer, antioxidant, and anti-bacterial activities, suggesting that SMR000074870 may have similar effects.
Action Environment
It’s known that the electrophilic heterocyclization of smr000074870 is successfully conducted in acetic acid, chloroform, and acetonitrile at different temperatures. This suggests that the compound’s action may be influenced by the solvent and temperature conditions.
Biological Activity
2-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic compound with potential biological applications. Its structure incorporates multiple functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C17H19N3O2S2
- Molecular Weight : 361.48 g/mol
- CAS Number : 937688-09-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research suggests that it may exhibit:
- Antitumor Activity : Preliminary studies indicate that the compound could inhibit cancer cell proliferation through mechanisms involving DNA intercalation and topoisomerase II inhibition .
- Antiviral Properties : Similar compounds in its class have shown effectiveness against viral infections, suggesting potential antiviral applications .
Antitumor Activity
A study evaluated the antitumor efficacy of related compounds and indicated that structural modifications can enhance potency against specific cancer cell lines. The compound's ability to intercalate DNA and inhibit topoisomerase II was highlighted as a key mechanism for its anticancer effects.
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 (breast) | 0.004 | Topoisomerase II inhibition |
| Compound B | SK-Hep-1 (liver) | 0.010 | DNA intercalation |
Antiviral Activity
Research into structurally similar thiazole derivatives has shown significant antiviral activity against HIV and other viruses. The compound's thieno-thiazole moiety is believed to play a critical role in binding to viral proteins, thus inhibiting replication.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits moderate antibacterial and antifungal activities against various pathogens. The minimal inhibitory concentrations (MICs) were determined for several strains:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 50 | Moderate |
| Escherichia coli | 100 | Weak |
| Candida albicans | 75 | Moderate |
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds within the same structural family:
- Study on Thieno-Thiazole Derivatives : This study synthesized various derivatives and evaluated their anticancer properties in vitro. The results indicated that modifications at specific positions significantly influenced biological activity.
- Antiviral Screening : A series of thiazolo-pyrimidine derivatives were screened for antiviral activity against HIV. The most potent compounds were shown to inhibit viral replication effectively.
Q & A
Q. What are the standard synthetic routes for 2-(morpholinomethyl)-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one?
The synthesis typically involves multi-step reactions starting with heterocyclic precursors. Key steps include:
- Thiazole ring formation : Using ethyl aminocyanoacetate as a starting material, followed by cyclization with DMF/POCl₃ to introduce the thiazole moiety .
- Morpholine incorporation : Alkylation or substitution reactions with morpholine derivatives under basic conditions (e.g., potassium carbonate in THF or DMF) to attach the morpholinomethyl group .
- Pyrimidine ring closure : Employing formamide or formic acid under reflux to cyclize intermediate thioamides into the fused pyrimidine system . Yield optimization often requires adjusting solvent polarity, temperature, and catalyst loading .
Q. How is the compound characterized post-synthesis?
Structural confirmation relies on:
- Spectroscopic techniques :
- ¹H/¹³C NMR : To identify aromatic protons (δ 6.5–8.5 ppm) and morpholine methylene groups (δ 3.5–4.0 ppm) .
- IR spectroscopy : Key peaks include C=O (1650–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and S–C (650–700 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of morpholine or thiazole fragments) validate the structure .
- Elemental analysis : Confirms C, H, N, and S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can reaction yields be systematically optimized for this compound?
Methodological approaches include:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in cyclization steps, while THF improves solubility for intermediates .
- Catalyst variation : Transition metals (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) may accelerate ring closure, though excess catalyst can lead to side products .
- Temperature gradients : Controlled heating (80–120°C) during cyclization minimizes decomposition, as evidenced by TLC monitoring .
- Design of Experiments (DoE) : Use randomized block designs to test variable interactions (e.g., solvent/catalyst ratios) and identify optimal conditions .
Q. How can contradictory biological activity data in assays be resolved?
Contradictions may arise from:
- Purity issues : Validate compound integrity via HPLC (≥95% purity) and NMR to exclude impurities affecting bioactivity .
- Assay variability : Replicate experiments under standardized conditions (e.g., pH, temperature) and use orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
- Structural analogs : Compare activity with derivatives lacking the morpholinomethyl group to isolate the pharmacophore’s role .
Q. What computational methods predict the compound’s interaction with biological targets?
Advanced strategies include:
- Molecular docking : Simulate binding to proteins (e.g., kinases) using software like AutoDock Vina. Evidence from similar thiazolo-pyrimidines shows strong affinity for ATP-binding pockets .
- QSAR modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity to guide structural modifications .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates for in vitro testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
